

Technical Guide: Physical Properties of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-

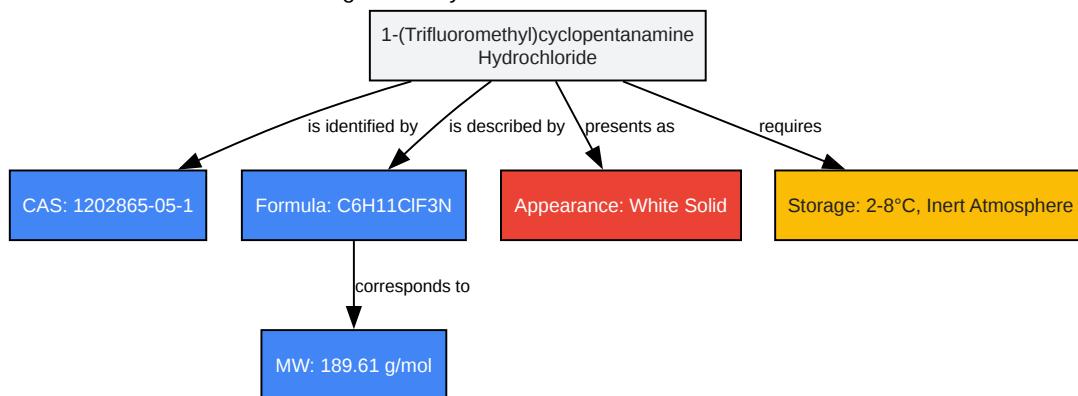
Compound Name: (Trifluoromethyl)cyclopentanamine
hydrochloride

Cat. No.: B598084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** (CAS RN: 1202865-05-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for determining key physical characteristics, providing a framework for researchers to generate these values in a laboratory setting.


Core Physical Properties

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a white to off-white solid.^[1] It is the hydrochloride salt of the parent amine, a structural feature that typically enhances water solubility and stability, making it more suitable for pharmaceutical and research applications.^[2] The fundamental physical and chemical identifiers for this compound are summarized in the table below.

Property	Value	Source
CAS Number	1202865-05-1	[3] [4]
Molecular Formula	C ₆ H ₁₁ ClF ₃ N	[1]
Molecular Weight	189.61 g/mol	[1] [3]
Appearance	White to off-white solid/powder	[1] [3]
Purity	≥97% (Typical)	[3]
Storage Conditions	2-8°C, sealed storage, away from moisture, under inert atmosphere.	[1] [3]

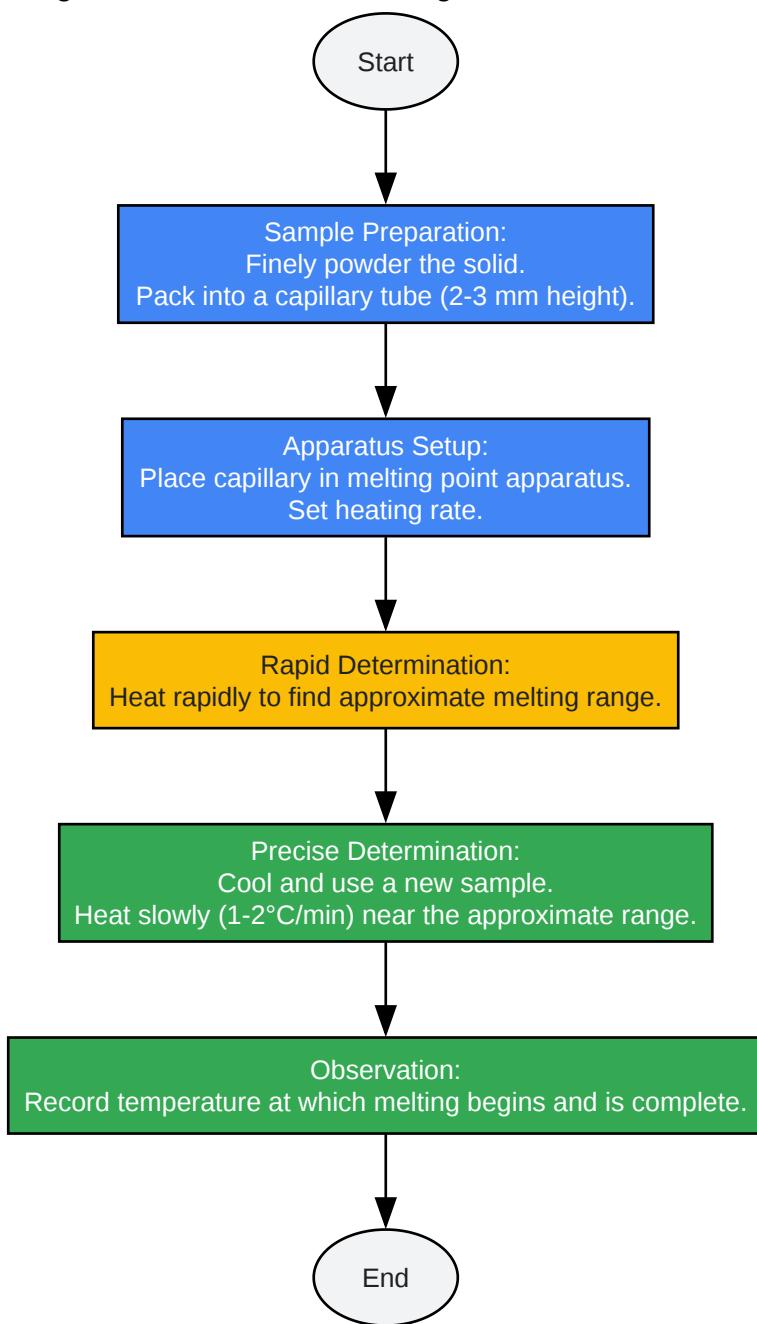
Logical Relationship of Compound Properties

Figure 1. Key Identifiers and Characteristics

[Click to download full resolution via product page](#)

Caption: Figure 1. Key Identifiers and Characteristics

Experimental Protocols for Determination of Physical Properties


While specific quantitative data for melting point, boiling point, and solubility of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** are not readily available in the cited literature, the following are detailed, standardized methodologies for their experimental determination.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochloride salts, this can be determined using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

Figure 2. Workflow for Melting Point Determination

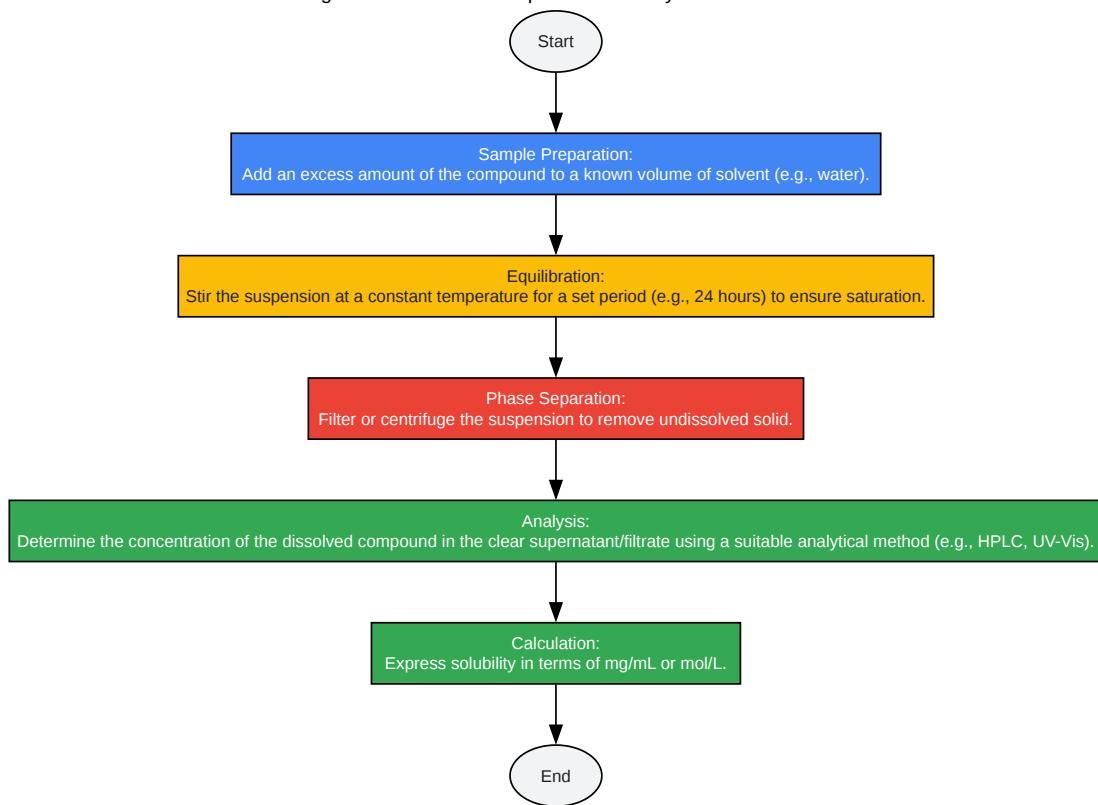
[Click to download full resolution via product page](#)

Caption: Figure 2. Workflow for Melting Point Determination

Methodology:

- Sample Preparation: A small amount of the dry **1-(Trifluoromethyl)cyclopentanamine hydrochloride** is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube).
- Approximate Melting Point: A preliminary determination is performed with a rapid heating rate to quickly identify an approximate melting range.
- Precise Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound. It is important to note if decomposition, observed by a change in color (e.g., darkening), occurs before or during melting.[\[5\]](#)

Boiling Point Determination


As an amine hydrochloride salt, this compound is expected to have a high melting point and will likely decompose before boiling. Therefore, determining a boiling point is generally not applicable.

Solubility Determination

The solubility of an amine hydrochloride salt is a key parameter, particularly for drug development, as it influences bioavailability.[\[2\]](#) Solubility can be determined in various solvents, with water being of primary interest.

Experimental Workflow for Aqueous Solubility Determination

Figure 3. Workflow for Aqueous Solubility Determination

[Click to download full resolution via product page](#)

Caption: Figure 3. Workflow for Aqueous Solubility Determination

Methodology:

- Preparation of Saturated Solution: An excess amount of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached and the solution is saturated.
- Separation: The undissolved solid is separated from the solution by filtration (using a syringe filter, for example) or centrifugation.
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.
- pH Measurement: For amine salts, the pH of the saturated solution should also be measured, as solubility can be pH-dependent.[6]

This technical guide provides the foundational physical data for **1-(Trifluoromethyl)cyclopentanamine hydrochloride** and outlines the necessary experimental protocols for the elucidation of further quantitative properties. These methodologies are crucial for ensuring data quality and consistency in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (\pm) -1-(TrifluoroMethyl)cyclopentanaMine hydrochloride | 1202865-05-1 [amp.chemicalbook.com]
- 2. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 3. 1-(Trifluoromethyl)cyclopentanamine hydrochloride | 1202865-05-1 [sigmaaldrich.com]

- 4. 1-(Trifluoromethyl)cyclopentanamine hydrochloride | CAS 1202865-05-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598084#1-trifluoromethyl-cyclopentanamine-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com